molecular formula C18H15ClN4O4 B4932908 N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 5752-80-7

N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B4932908
CAS RN: 5752-80-7
M. Wt: 386.8 g/mol
InChI Key: HDJIPMFRRVMOPK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C18H15ClN4O4 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is 386.0781827 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Specifically, newly synthesized derivatives of this compound, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide , have shown promising activity against both Gram-positive and Gram-negative bacterial species. These derivatives were evaluated using in vitro assays, and molecular docking studies suggest their potential as lead compounds for rational drug design .

Anticancer Activity

Cancer remains a significant health challenge worldwide. The compound’s derivatives have been explored for their anticancer potential. Notably, compounds like d6 and d7 demonstrated strong activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). These findings highlight their potential as candidates for further investigation in cancer therapy .

Anti-Allergic Activities

While not directly related to the compound itself, novel derivatives containing a similar phenylmethylpiperazine moiety have been designed and tested for in vivo anti-allergic activities. Although this specific compound was not mentioned, it underscores the broader interest in related structures for therapeutic purposes .

Eco-Friendly Synthesis

The synthesis of derivatives involving the thiazole nucleus (similar to the compound ) has been optimized for eco-friendly conditions. Employing the Hantzsch method, these derivatives were obtained with excellent yields. Spectral techniques confirmed their structures, including 1H NMR , 13C NMR , FT-IR , and GCMS analyses .

properties

IUPAC Name

N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(9-3-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJIPMFRRVMOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386596
Record name N-(4-Chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5752-80-7
Record name N-(4-Chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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